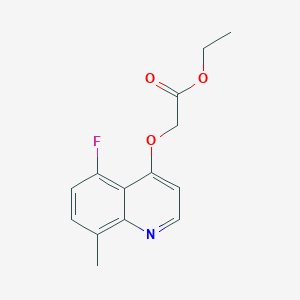
Ethyl 2-((5-fluoro-8-methylquinolin-4-yl)oxy)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-((5-fluoro-8-methylquinolin-4-yl)oxy)acetate is a heterocyclic compound belonging to the quinoline family. It is characterized by the presence of a fluorine atom at the 5th position and a methyl group at the 8th position of the quinoline ring, with an ethyl ester group attached via an oxyacetate linkage. This compound is primarily used in research and development within the fields of chemistry and pharmacology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-((5-fluoro-8-methylquinolin-4-yl)oxy)acetate typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, such as the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Introduction of Fluorine and Methyl Groups: The fluorine atom and methyl group are introduced via electrophilic substitution reactions. Fluorination can be achieved using reagents like Selectfluor, while methylation can be done using methyl iodide.
Esterification: The final step involves the esterification of the quinoline derivative with ethyl bromoacetate in the presence of a base like potassium carbonate to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-((5-fluoro-8-methylquinolin-4-yl)oxy)acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of the quinoline ring.
Substitution: Nucleophilic substitution reactions can occur at the fluorine or ester groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl 2-((5-fluoro-8-methylquinolin-4-yl)oxy)acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a fluorescent probe due to the presence of the quinoline ring.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals.
Mécanisme D'action
The mechanism of action of Ethyl 2-((5-fluoro-8-methylquinolin-4-yl)oxy)acetate involves its interaction with various molecular targets. The quinoline ring can intercalate with DNA, disrupting replication and transcription processes. Additionally, the fluorine atom enhances the compound’s ability to inhibit enzymes by forming strong hydrogen bonds with active site residues.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 2-((5-chloro-8-methylquinolin-4-yl)oxy)acetate
- Ethyl 2-((5-bromo-8-methylquinolin-4-yl)oxy)acetate
- Ethyl 2-((5-iodo-8-methylquinolin-4-yl)oxy)acetate
Uniqueness
Ethyl 2-((5-fluoro-8-methylquinolin-4-yl)oxy)acetate is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. Fluorine enhances the compound’s stability, lipophilicity, and ability to form strong hydrogen bonds, making it more effective in various applications compared to its halogenated counterparts.
Propriétés
Formule moléculaire |
C14H14FNO3 |
|---|---|
Poids moléculaire |
263.26 g/mol |
Nom IUPAC |
ethyl 2-(5-fluoro-8-methylquinolin-4-yl)oxyacetate |
InChI |
InChI=1S/C14H14FNO3/c1-3-18-12(17)8-19-11-6-7-16-14-9(2)4-5-10(15)13(11)14/h4-7H,3,8H2,1-2H3 |
Clé InChI |
OBROISDMFCTIDD-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)COC1=CC=NC2=C(C=CC(=C12)F)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{[6-(Methylamino)-3H-purin-3-yl]acetyl}glycine](/img/structure/B11856966.png)

![2-Bromo-6-fluoro-7-methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B11856974.png)
![6-(Benzyloxy)-4-methylfuro[3,2-c]pyridine-7-carbonitrile](/img/structure/B11856982.png)

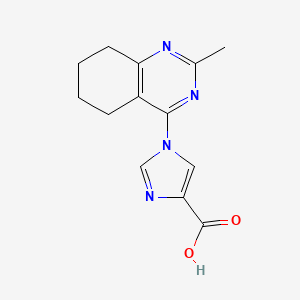
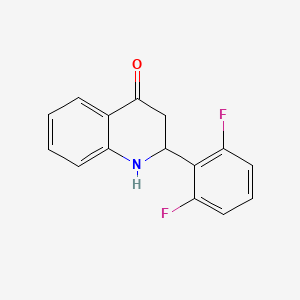

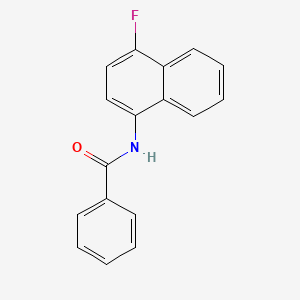

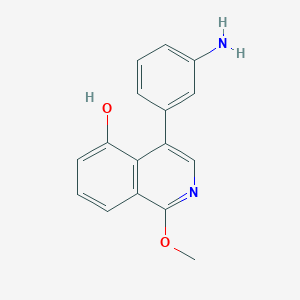
![11-pyrrolidin-1-yl-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline](/img/structure/B11857036.png)


